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molecular formula C9H9NS B092576 2,6-Dimethylphenyl isothiocyanate CAS No. 19241-16-8

2,6-Dimethylphenyl isothiocyanate

Cat. No. B092576
M. Wt: 163.24 g/mol
InChI Key: UULUECCNPPJFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04614798

Procedure details

To a suspension of 2.5 g (0.05 mol) of sodium hydride in a mixture of 40 ml of dry-dimethylacetamide and 40 ml of dry benzene, 0.05 mole of N-(2,6-dimethylphenyl)acetamide was added. After evolution of hydrogen ceased, the mixture was cooled in ice and water, and with stirring 0.075 mole of carbon disulfide was added slowly. The mixture was stirred at room temperature for 20 minutes. The reaction mixture was poured into water and extracted with toluene. The organic layer, dried over sodium sulfate, was evaporated, and distillation of the residue yielded 6.1 g (74%) of 2,6-dimethylphenylisothiocyanate.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.075 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.05 mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[NH:11][C:12](=O)C.[H][H].C(=S)=[S:18]>O.C1C=CC=CC=1.CC(N(C)C)=O>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[N:11]=[C:12]=[S:18] |f:0.1|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.075 mol
Type
reactant
Smiles
C(=S)=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.05 mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NC(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
in a mixture of 40 ml
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in ice
ADDITION
Type
ADDITION
Details
was added slowly
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated
DISTILLATION
Type
DISTILLATION
Details
distillation of the residue

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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